molecular formula C12H23N3O B3060814 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one CAS No. 89009-71-2

3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one

Cat. No.: B3060814
CAS No.: 89009-71-2
M. Wt: 225.33 g/mol
InChI Key: JPTHXHJEERBLLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one is a chemical compound that features both piperazine and piperidine rings. These structures are commonly found in various pharmacologically active compounds, making this compound of significant interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one typically involves the reaction of piperazine and piperidine with a suitable propanone derivative. The reaction conditions often include:

    Solvent: Common solvents used include ethanol or methanol.

    Catalyst: Acidic catalysts like hydrochloric acid or sulfuric acid may be employed.

    Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is also common.

Chemical Reactions Analysis

Types of Reactions

3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the piperazine or piperidine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

    Substitution: Halogenated compounds like bromoethane or chloroform can be used under basic conditions.

Major Products

    Oxidation: N-oxides of the original compound.

    Reduction: Secondary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved often include:

    Enzyme Inhibition: Binding to the active site of enzymes, thereby preventing substrate access.

    Receptor Modulation: Interacting with receptor sites to modulate their activity.

Comparison with Similar Compounds

Similar Compounds

    1-(Piperidin-1-yl)propan-2-one: Lacks the piperazine ring, making it less versatile in terms of chemical reactivity.

    3-(Piperazin-1-yl)propan-1-one: Lacks the piperidine ring, which may affect its biological activity.

Uniqueness

3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one is unique due to the presence of both piperazine and piperidine rings, which confer a wide range of chemical reactivity and potential biological activity. This dual-ring structure makes it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

3-piperazin-1-yl-1-piperidin-1-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23N3O/c16-12(15-7-2-1-3-8-15)4-9-14-10-5-13-6-11-14/h13H,1-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTHXHJEERBLLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CCN2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651668
Record name 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89009-71-2
Record name 3-(1-Piperazinyl)-1-(1-piperidinyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89009-71-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Reactant of Route 3
Reactant of Route 3
3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Reactant of Route 4
Reactant of Route 4
3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Reactant of Route 5
Reactant of Route 5
3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one
Reactant of Route 6
Reactant of Route 6
3-(Piperazin-1-yl)-1-(piperidin-1-yl)propan-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.